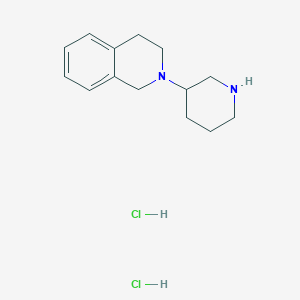
2-(3-哌啶基)-1,2,3,4-四氢异喹啉二盐酸盐
描述
The compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for “2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride” were not found, piperidine derivatives are typically synthesized using intra- and intermolecular reactions . For instance, 3,4-disubstituted pyridine derivatives were designed and synthesized using a structure-based drug design approach .科学研究应用
抗菌活性
一系列1-氨基-2-取代-5-哌啶基-6,7,8,9-四氢噻吩并[2,3-c]异喹啉对各种病原菌株的细菌和真菌表现出有希望的抗菌活性。这些化合物的化学结构是使用元素和光谱技术确定的,揭示了它们在抗菌应用中的潜力 (Zaki 等,2019).
心动过缓活性
一些研究合成了哌啶基烷酰基-1,2,3,4-四氢异喹啉衍生物并评估了它们的缓慢性活动。这些化合物被测试了降低分离的右心房和大鼠麻醉的心率(心动过缓)的潜力,显示出显着的活性,对平均血压的影响最小 (Kubota 等,2004).
杂化化合物的生物学评价
布洛芬与1,2,3,4-四氢异喹啉和哌啶的杂化物被合成并评估了其抗氧化、抗胰蛋白酶和白蛋白变性抑制活性。该研究提供了对这些杂化化合物的生物活性的见解,并通过实验和计算机模拟方法确定了它们的亲脂性 (Manolov 等,2022).
作用机制
Target of Action
It is known that piperidine derivatives, which include 2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in the pharmaceutical industry, indicating that they likely interact with a variety of molecular targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Given the broad range of pharmaceuticals that contain piperidine derivatives, it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects .
Result of Action
Given the broad range of pharmaceuticals that contain piperidine derivatives, it is likely that this compound has a variety of effects at the molecular and cellular level .
生化分析
Biochemical Properties
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly cholesterol 24-hydroxylase (CH24H or CYP46A1), which is involved in the metabolism of cholesterol in the brain . The interaction with CH24H suggests that 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride may influence cholesterol homeostasis and potentially impact neurological functions.
Cellular Effects
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cholesterol 24-hydroxylase can lead to changes in cholesterol levels within cells, which in turn can affect cell membrane composition and signaling pathways . Additionally, it may impact the expression of genes involved in cholesterol metabolism and transport.
Molecular Mechanism
The molecular mechanism of action of 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its binding interactions with biomolecules such as enzymes and receptors. It has been found to inhibit the activity of cholesterol 24-hydroxylase, thereby reducing the conversion of cholesterol to 24S-hydroxycholesterol . This inhibition can lead to alterations in cholesterol homeostasis and potentially affect neuronal function. Furthermore, the compound may also interact with other enzymes and receptors, leading to changes in their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cholesterol metabolism without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disruptions in cellular function and potential neurotoxicity. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as cholesterol 24-hydroxylase, influencing the conversion of cholesterol to 24S-hydroxycholesterol . This interaction can affect metabolic flux and the levels of metabolites involved in cholesterol homeostasis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on brain cholesterol metabolism . Within cells, it may interact with specific transporters that facilitate its uptake and distribution to target sites. The localization and accumulation of the compound can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, including the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with enzymes and other biomolecules involved in cholesterol metabolism. The subcellular localization can influence the compound’s efficacy and its impact on cellular processes.
属性
IUPAC Name |
2-piperidin-3-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-13-11-16(9-7-12(13)4-1)14-6-3-8-15-10-14;;/h1-2,4-5,14-15H,3,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFFTPMNOLBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



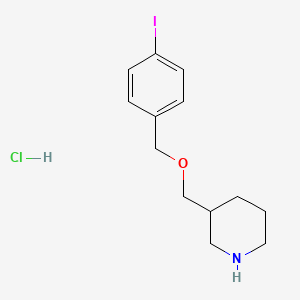
![4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1398238.png)
![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)

![4-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398243.png)
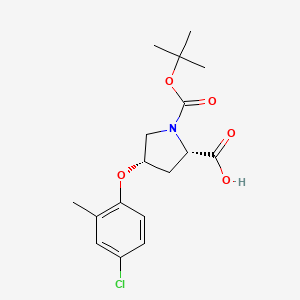

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398251.png)
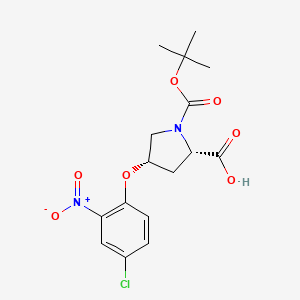
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398253.png)
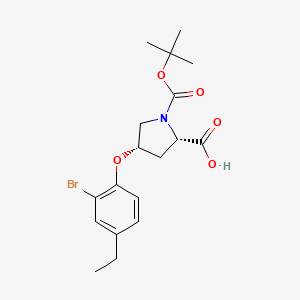
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398255.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398256.png)
